6-Iodo-3-nitro-pyridin-2-ylamine

Overview

Description

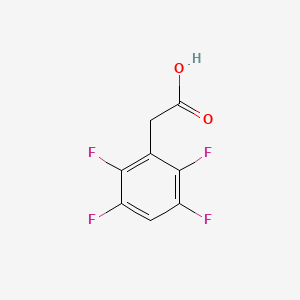

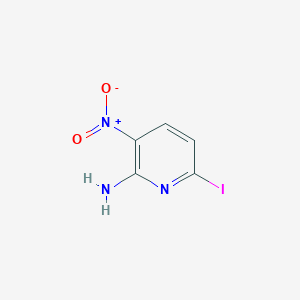

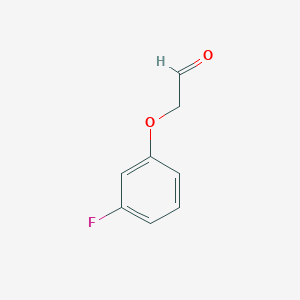

6-Iodo-3-nitro-pyridin-2-ylamine, also known as INY, is a chemical compound that has been the focus of research in recent years due to its potential uses in various fields. It has a molecular weight of 265.01 and its IUPAC name is 6-iodo-3-nitropyridin-2-amine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4IN3O2 . The InChI code for this compound is 1S/C5H4IN3O2/c6-4-2-1-3 (9 (10)11)5 (7)8-4/h1-2H, (H2,7,8) .Physical and Chemical Properties Analysis

This compound is a brown solid . and should be stored at a temperature between 0-5°C .Scientific Research Applications

Efficient Synthesis Methodologies

- A methodology for the synthesis of 5-nitro-7-azaindole demonstrates the utility of nitro-substituted pyridin-2-ylamines in metal-free cycloisomerization processes. This process has been scaled up successfully, indicating the potential for industrial application (Bhat et al., 2015).

Chemical Modification and Synthesis of Complex Molecules

- Research on the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines through nitro group reduction reveals unexpected substitution reactions, highlighting the complex chemistry involved in modifying nitro-substituted pyridines (Grig-Alexa et al., 2012).

Advanced Materials and Coordination Chemistry

- Extended metal atom chains (EMACs) synthesized using pyrazine-modulated oligo-α-pyridylamido ligands demonstrate the role of nitro-substituted pyridines in creating complex structures with potential applications in materials science and nanotechnology (Ismayilov et al., 2009).

Drug Design and Anticancer Research

- Novel Mannich bases derived from pyridin-3-ylamine compounds exhibit moderate cytotoxic activity against prostate cancer cell lines, suggesting the importance of nitro-substituted pyridines in medicinal chemistry for the development of new anticancer agents (Demirci & Demirbas, 2019).

Molecular Sensors and Detection Technology

- A pyrimidine-based molecular switch has been developed for constructing reversible test strips for detecting fluoride and acetate ions in relation to aluminum ions, showcasing the utility of nitro-substituted pyridines in environmental monitoring and chemical sensing (Bhattacharyya et al., 2017).

Properties

IUPAC Name |

6-iodo-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNGNLQJHMFYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B3131242.png)

![Methyl 2-[(cyclopentene-1-YL)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B3131251.png)

![Methyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3131259.png)

![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)

![1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3131296.png)